molecular formula C9H12N2O3 B12093988 Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate

Cat. No.: B12093988
M. Wt: 196.20 g/mol
InChI Key: LGCIBTRJQICHBI-ZETCQYMHSA-N
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Description

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate is a chemical compound with the molecular formula C11H13NO3. It is a white crystalline powder with a molecular weight of 211.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxypyridine and methyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate
  • Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride

Uniqueness

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate is unique due to its specific structural features, such as the presence of both an amino group and a hydroxypyridinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6/h2-4,7H,5,10H2,1H3,(H,11,12)/t7-/m0/s1

InChI Key

LGCIBTRJQICHBI-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=O)NC=C1)N

Canonical SMILES

COC(=O)CC(C1=CC(=O)NC=C1)N

Origin of Product

United States

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